(S)-Pirlindole Hydrobromide

Description

Structure

3D Structure of Parent

Properties

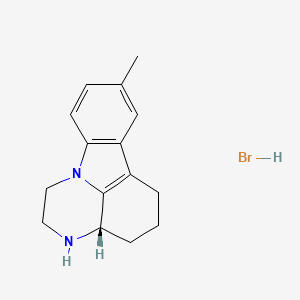

Molecular Formula |

C15H19BrN2 |

|---|---|

Molecular Weight |

307.23 g/mol |

IUPAC Name |

(5S)-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrobromide |

InChI |

InChI=1S/C15H18N2.BrH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/t13-;/m0./s1 |

InChI Key |

RSMSQMLSZXGGGF-ZOWNYOTGSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)N3CCN[C@@H]4C3=C2CCC4.Br |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-Pirlindole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for (S)-Pirlindole Hydrobromide, an active pharmaceutical ingredient with antidepressant properties. The document details the chemical reactions, experimental protocols, and quantitative data associated with the asymmetric synthesis, tailored for professionals in the field of drug development and organic chemistry.

Introduction

Pirlindole, specifically its (S)-enantiomer, is a tetracyclic antidepressant that acts as a reversible inhibitor of monoamine oxidase A (MAO-A). The stereospecific synthesis of (S)-Pirlindole is of significant interest to ensure the therapeutic efficacy and reduce potential side effects associated with the racemic mixture. This guide focuses on an established asymmetric synthesis route that employs a chiral auxiliary to induce the desired stereochemistry.

Synthesis Pathway Overview

The asymmetric synthesis of this compound commences with the formation of a key intermediate, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. This intermediate is then reacted with the chiral auxiliary, (S)-(-)-α-methylbenzylamine, to form a chiral imine. Subsequent cyclization and removal of the chiral auxiliary via hydrogenolysis yield the target molecule, (S)-Pirlindole, which is then converted to its hydrobromide salt.

Figure 1: Asymmetric synthesis pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Reaction Yields

| Step | Product | Yield (%) |

| 1. Fischer Indole Synthesis | 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | ~72% |

| 2. Chiral Imine Formation & 3. Cyclization | (S)-8-methyl-3-((S)-1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole | 46% |

| 4. Hydrogenolysis and Salt Formation | (S)-Pirlindole Hydrochloride | 77% |

Table 2: Purity and Analytical Data

| Compound | Purity | Analytical Method | Mass Spectrometry (ESI) |

| (S)-Pirlindole Hydrochloride | > 99.5% | HPLC | m/z 227.2 (M+H)⁺ |

| (S)-Pirlindole Hydrochloride | 99.5% (enantiomeric purity) | Chiral HPLC | - |

| Cyclized Intermediate (Free amine) | > 99.9 area% | HPLC | - |

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

A mixture of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (0.199 g, 0.001 mol) and Lawesson's reagent (0.404 g, 0.001 mol) is refluxed in pyridine on an oil bath pre-heated to 383 K for 6 hours.[1][2] The reaction mixture is then poured into cold water and neutralized with a 1:1 solution of hydrochloric acid. The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the product.[1]

Step 2 & 3: Synthesis of (S)-8-methyl-3-((S)-1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

This procedure involves the formation of a chiral imine followed by cyclization. The intermediate, (S)-6-methyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-imine, is first synthesized by reacting 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with (S)-(-)-α-methylbenzylamine. This imine is then cyclized.

To a solution of the crude imine in a suitable solvent, ethylene glycol ditosylate is added under alkaline conditions to form the ethylene bridge. The crude product is purified by dissolving in dichloromethane (DCM) followed by the addition of methanol (MeOH), which causes the product to precipitate as a white solid. The solid is filtered and washed with MeOH to yield (S)-8-methyl-3-((S)-1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole.[3]

Step 4: Synthesis of (S)-Pirlindole Hydrochloride

The free amine, (S)-8-methyl-3-((S)-1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole (8.32 g, 25 mmol), is dissolved in dichloromethane (42 mL), and an excess of hydrochloric acid in methanol (42 mL) is added.[3] The solvents are removed under reduced pressure to yield a yellow oil. This residue is dissolved in methanol (120 mL) and added to a dispersion of Pd/C (1.74 g, ~50% water) in methanol (20 mL).[3] The reaction mixture is stirred at 50 °C under a hydrogen pressure of 750 kPa (7.5 bar) for 5 hours.[3] After the reaction, the suspension is filtered, and the product is dried under vacuum to give the hydrochloride salt of (S)-Pirlindole.[3]

Logical Relationships and Experimental Workflow

The synthesis of this compound follows a logical progression of reactions designed to build the tetracyclic core and establish the correct stereochemistry.

References

Enantioselective Synthesis of (S)-Pirlindole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlindole, a tetracyclic antidepressant, operates as a reversible inhibitor of monoamine oxidase A (MAO-A), leading to increased levels of neurotransmitters like serotonin and norepinephrine in the brain. The therapeutic efficacy of Pirlindole is primarily attributed to its (S)-enantiomer. Consequently, the development of efficient and stereoselective methods for the synthesis of (S)-Pirlindole Hydrobromide is of significant interest to the pharmaceutical industry. This technical guide provides an in-depth overview of the current methodologies for the enantioselective synthesis of this compound, focusing on asymmetric synthesis and chiral resolution techniques. Detailed experimental protocols, comparative data, and a visualization of the compound's mechanism of action are presented to serve as a comprehensive resource for researchers in the field.

Mechanism of Action: Inhibition of Monoamine Oxidase A

(S)-Pirlindole exerts its antidepressant effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters. By inhibiting this enzyme, (S)-Pirlindole increases the synaptic availability of serotonin and norepinephrine, which are crucial for mood regulation.

Chiral Separation of Pirlindole Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirlindole is a tetracyclic antidepressant that acts as a reversible inhibitor of monoamine oxidase A (MAO-A).[1][2][3] Like many pharmaceuticals, pirlindole possesses a chiral center, resulting in the existence of two enantiomers: (S)-(+)-pirlindole and (R)-(-)-pirlindole.[4] These enantiomers can exhibit different pharmacological and toxicological profiles.[5] Consequently, the ability to separate and quantify the individual enantiomers is of paramount importance for drug development, quality control, and pharmacokinetic studies.[5][6] This technical guide provides an in-depth overview of the chiral separation of pirlindole enantiomers, with a primary focus on High-Performance Liquid Chromatography (HPLC), a widely utilized and effective technique for this purpose.[7]

Pharmacological Significance of Pirlindole Enantiomers

Research has demonstrated that the biological activity of pirlindole is stereoselective. The two enantiomers of pirlindole exhibit different potencies in their inhibition of MAO-A. In vitro studies have shown that S-(+)-pirlindole is a more potent inhibitor of MAO-A than R-(-)-pirlindole. This difference in potency underscores the necessity for enantioselective analytical methods to accurately characterize the therapeutic potential and safety profile of pirlindole-based drugs. The development of single-enantiomer drugs can lead to improved therapeutic outcomes and reduced side effects.[5]

Chiral Separation Techniques: An Overview

The separation of enantiomers requires a chiral environment that allows for differential interactions with the two stereoisomers. Several techniques are available for chiral separations, with the most common being chromatographic methods.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and versatile technique for the separation of enantiomers. It typically employs a chiral stationary phase (CSP) that creates a chiral environment, leading to the differential retention of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability.[1]

-

Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It can offer advantages in terms of speed and reduced solvent consumption.

-

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that utilizes an electric field to separate charged molecules. For chiral separations, a chiral selector is typically added to the background electrolyte to facilitate the differential migration of the enantiomers.

This guide will now focus on the detailed experimental protocol for the chiral separation of pirlindole enantiomers using HPLC, as this is a well-documented and validated method.

Experimental Protocol: Chiral HPLC of Pirlindole Enantiomers

A validated method for the simultaneous determination of pirlindole enantiomers and its oxidized metabolite, dehydropirlindole (DHP), has been developed using chiral HPLC.[7] The following protocol is based on this established method.

Chromatographic Conditions

| Parameter | Specification |

| Chromatograph | High-Performance Liquid Chromatography (HPLC) system |

| Chiral Stationary Phase | Cellulose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-R) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 5.0) containing Sodium Perchlorate (0.05 M) |

| Mobile Phase Ratio | 35:65 (v/v) |

| Detector | UV Detector |

| Detection Wavelength | 220 nm |

Table 1: Chromatographic Conditions for Chiral Separation of Pirlindole Enantiomers. [7]

Reagent and Sample Preparation

-

Mobile Phase Preparation:

-

Prepare a 0.05 M sodium perchlorate solution in phosphate buffer (pH 5.0).

-

Mix the acetonitrile and the sodium perchlorate/phosphate buffer solution in a 35:65 (v/v) ratio.

-

Degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Prepare stock solutions of racemic pirlindole and individual enantiomers (if available) in a suitable solvent (e.g., mobile phase).

-

Prepare working standard solutions by diluting the stock solutions to the desired concentrations within the linear range.

-

-

Sample Preparation:

-

For drug substance analysis, dissolve the sample in the mobile phase to a concentration within the linear range.

-

For biological matrices, a suitable extraction method, such as solid-phase extraction (SPE), may be required.[7]

-

Chromatographic Procedure

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Record the chromatograms and identify the peaks corresponding to the pirlindole enantiomers and DHP based on their retention times.

-

Quantify the enantiomers using a validated calibration curve.

Data Presentation

The performance of the chiral HPLC method for the separation of pirlindole enantiomers has been validated. The following table summarizes the key validation parameters.

| Parameter | Result |

| Linearity Range | 0.1 - 5 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Repeatability (RSD%) | ~3% |

| Intermediate Precision (RSD%) | ~4% |

| Quantification of Minor Enantiomer | Down to 0.1% |

Table 2: Method Validation Data for the Chiral HPLC Analysis of Pirlindole Enantiomers. [7]

Visualizations

Caption: Experimental workflow for the chiral HPLC separation of pirlindole enantiomers.

Conclusion

The chiral separation of pirlindole enantiomers is a critical aspect of its development and clinical use. This technical guide has detailed a robust and validated HPLC method utilizing a cellulose-based chiral stationary phase. The provided experimental protocol and performance data offer a solid foundation for researchers and drug development professionals to implement enantioselective analysis of pirlindole. The ability to accurately separate and quantify the (S)-(+)- and (R)-(-)-enantiomers will facilitate a deeper understanding of their respective pharmacological roles and contribute to the development of safer and more effective antidepressant therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Retention time prediction for chromatographic enantioseparation by quantile geometry-enhanced graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phx.phenomenex.com [phx.phenomenex.com]

An In-depth Technical Guide to the Core Chemical Properties and Structure of (S)-Pirlindole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pirlindole, the (S)-enantiomer of the tetracyclic antidepressant pirlindole, is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). This document provides a comprehensive overview of the chemical properties, structure, and synthesis of (S)-Pirlindole Hydrobromide. It includes a summary of its mechanism of action, relevant physicochemical and pharmacological data, and outlines experimental methodologies for its synthesis and analysis. The information is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

(S)-Pirlindole is chemically known as (S)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole. Its tetracyclic structure is the basis for its pharmacological activity. The hydrobromide salt is formed by the reaction of the basic pirlindole molecule with hydrobromic acid.

Table 1: Chemical and Physical Properties of Pirlindole and its Salts

| Property | (S)-Pirlindole (Free Base) | This compound | Racemic Pirlindole Hydrochloride |

| Molecular Formula | C₁₅H₁₈N₂ | C₁₅H₁₈N₂·HBr | C₁₅H₁₉ClN₂ |

| Molecular Weight | 226.32 g/mol [1] | 307.23 g/mol | 262.78 g/mol [2] |

| Appearance | Data not available | Data not available | White to off-white solid |

| Melting Point | Data not available | Data not available | Data not available |

| Solubility | DMF: 1 mg/ml, DMSO: 5 mg/ml[3] | Data not available | Water: 0.107 mg/mL (predicted)[2] |

| XLogP | 4.12[1] | Data not available | 2.1 (predicted)[2] |

| Hydrogen Bond Donors | 1[1] | 2 | 2 |

| Hydrogen Bond Acceptors | 1[1] | 1 | 2 |

Note: Experimental data for this compound is limited in publicly available literature. Data for the free base and the racemic hydrochloride salt are provided for reference.

Mechanism of Action: Reversible Inhibition of MAO-A

The primary mechanism of action of pirlindole is the selective and reversible inhibition of monoamine oxidase A (MAO-A)[4]. MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. By inhibiting MAO-A, (S)-Pirlindole increases the concentration of these neurotransmitters, which is believed to be the basis of its antidepressant effect. The reversibility of the inhibition leads to a more favorable side-effect profile compared to older, irreversible MAO inhibitors.

Pharmacological Data

The enantiomers of pirlindole exhibit differential activity in inhibiting MAO-A. The (S)-enantiomer is a more potent inhibitor than the (R)-enantiomer.

Table 2: In Vitro and Ex Vivo MAO-A Inhibitory Activity of Pirlindole Enantiomers

| Compound | In Vitro MAO-A IC₅₀ (µM) | Ex Vivo MAO-A ID₅₀ (mg/kg i.p.) |

| (+/-)-Pirlindole (racemic) | 0.24 | 24.4 |

| R-(-)-Pirlindole | 0.43 | 37.8 |

| S-(+)-Pirlindole | 0.18 | 18.7 |

Data sourced from a comparative study on rat brain MAO-A activity.

Experimental Protocols

Synthesis of (S)-Pirlindole Hydrochloride

The following is a representative synthesis protocol adapted from patent literature[5]. The synthesis of the hydrobromide salt would follow a similar procedure, substituting hydrochloric acid with hydrobromic acid in the final step.

Methodology:

-

Cyclization: The starting material, (S)-6-methyl-N-((S)-1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine, is subjected to a cyclization reaction. This is typically carried out in a dipolar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (DMI) in the presence of a strong base like sodium hydride (NaH)[5]. The reaction mixture is heated to facilitate the formation of the tetracyclic ring system[5].

-

Catalytic Hydrogenolysis: The resulting intermediate, (S)-8-methyl-3-((S)-1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole, undergoes catalytic hydrogenolysis to cleave the phenylethyl group[5]. A palladium on carbon (Pd/C) catalyst is used under a hydrogen atmosphere[5].

-

Salt Formation and Purification: The crude (S)-Pirlindole free base is then dissolved in a suitable solvent, such as methanol (MeOH). An excess of a solution of hydrogen chloride (or hydrogen bromide for the hydrobromide salt) in an alcohol is added to precipitate the corresponding salt[5]. The product can be further purified by recrystallization from a suitable solvent system to achieve high purity[5].

Chiral HPLC Analysis

The enantiomeric purity of (S)-Pirlindole can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Column: A cellulose tris-(3,5-dimethylphenylcarbamate) chiral stationary phase (e.g., Chiralcel OD-R) is effective for the separation of pirlindole enantiomers[6].

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 5.0) containing an ionic additive like sodium perchlorate (0.05 M) can be used[6]. A typical composition is a 35:65 (v/v) ratio of acetonitrile to buffer[6].

-

Detection: UV detection at 220 nm is suitable for monitoring the elution of the enantiomers[6].

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered prior to injection.

-

Validation: The method should be validated for linearity, precision, accuracy, and limit of quantification to ensure reliable results[6].

Spectroscopic Data

-

Mass Spectrum (GC-MS) of Racemic Pirlindole: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the free base (226.32 g/mol ).

Conclusion

This compound is a promising chiral compound with significant potential as a selective and reversible MAO-A inhibitor. This guide has summarized the key chemical properties, structure, and methodologies related to this compound. While there are gaps in the publicly available data, particularly for the hydrobromide salt, the information presented provides a solid foundation for researchers and drug development professionals. Further studies are warranted to fully characterize the physicochemical and pharmacological properties of this compound to support its potential clinical development.

References

- 1. pirlindole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. researchgate.net [researchgate.net]

(S)-Pirlindole Hydrobromide: A Deep Dive into its Mechanism of Action on Monoamine Oxidase-A

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pirlindole Hydrobromide is a potent and selective, reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme pivotal in the catabolism of key monoamine neurotransmitters. This technical guide elucidates the core mechanism of action of (S)-Pirlindole on MAO-A, presenting a comprehensive overview of its binding kinetics, and the downstream effects of its inhibitory action. Detailed experimental methodologies for assessing MAO-A inhibition are provided, alongside quantitative data and visual representations of the relevant biological pathways and experimental workflows. This document serves as an in-depth resource for researchers and professionals engaged in the fields of neuropharmacology and drug development.

Introduction

Monoamine oxidase-A (MAO-A) is a mitochondrial-bound enzyme responsible for the oxidative deamination of several key neurotransmitters, including serotonin, norepinephrine, and to a lesser extent, dopamine.[1][2] Inhibition of MAO-A leads to an increase in the synaptic concentrations of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depressive disorders.[1] Pirlindole, a tetracyclic antidepressant, functions as a reversible inhibitor of monoamine oxidase A (RIMA).[1][3] Its (S)-enantiomer has been shown to be the more active form.[4] A critical feature of pirlindole is the reversibility of its binding, which contrasts with older, irreversible MAO inhibitors and is associated with a more favorable safety profile, particularly concerning the risk of hypertensive crisis.[1][2]

Mechanism of Action of (S)-Pirlindole on MAO-A

(S)-Pirlindole acts as a competitive and reversible inhibitor of MAO-A.[1] This mode of action involves the binding of the inhibitor to the active site of the MAO-A enzyme, thereby preventing the substrate (monoamine neurotransmitters) from binding and undergoing oxidative deamination. The reversibility of this interaction means that the enzyme can regain its catalytic function once the inhibitor is cleared from the system.[1]

Binding Kinetics and Affinity

The inhibitory potency of (S)-Pirlindole on MAO-A has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Compound | Parameter | Value (µM) | Source |

| (S)-(+)-Pirlindole | IC50 (in vitro, rat brain MAO-A) | 0.18 | [4] |

| (+/-)-Pirlindole (racemic) | IC50 (in vitro, rat brain MAO-A) | 0.24 | [4] |

| R-(-)-Pirlindole | IC50 (in vitro, rat brain MAO-A) | 0.43 | [4] |

Note: A specific Ki value for (S)-Pirlindole was not found in the reviewed literature. The Ki, or inhibition constant, is a more direct measure of binding affinity.

Signaling Pathway

The primary consequence of MAO-A inhibition by (S)-Pirlindole is the increased availability of monoamine neurotransmitters in the presynaptic neuron and, subsequently, in the synaptic cleft. This leads to enhanced neurotransmission.

Experimental Protocols

The determination of the inhibitory activity of compounds like (S)-Pirlindole on MAO-A typically involves in vitro enzyme assays. Below is a generalized protocol based on common methodologies.

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This protocol outlines a method to determine the IC50 value of an inhibitor for MAO-A.

Materials:

-

Recombinant human MAO-A or isolated rat brain mitochondria

-

MAO-A substrate (e.g., p-tyramine)

-

This compound (or other test inhibitor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Horseradish peroxidase (HRP)

-

Dye reagent (e.g., Amplex Red)

-

Known MAO-A inhibitor for control (e.g., clorgyline)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of MAO-A in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a series of dilutions of (S)-Pirlindole in assay buffer. A typical concentration range would span several orders of magnitude around the expected IC50.

-

Assay Reaction: a. To each well of the 96-well plate, add the MAO-A enzyme preparation. b. Add the different concentrations of (S)-Pirlindole or the control inhibitor to the respective wells. Include a control with no inhibitor. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding. d. Initiate the enzymatic reaction by adding the MAO-A substrate (p-tyramine), HRP, and the dye reagent.

-

Data Acquisition: Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm). The rate of increase in fluorescence is proportional to the MAO-A activity.

-

Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Plot the percentage of MAO-A inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Concluding Remarks

This compound is a well-characterized selective and reversible inhibitor of MAO-A. Its mechanism of action, centered on the potent and reversible inhibition of this key enzyme, leads to an increase in synaptic monoamine levels, which is believed to be the basis of its antidepressant effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of novel MAO-A inhibitors. The reversible nature of (S)-Pirlindole's interaction with MAO-A remains a significant advantage, offering a favorable safety profile compared to irreversible inhibitors. Future studies could further elucidate the precise binding interactions at the molecular level and explore the full therapeutic potential of this compound and its analogs.

References

- 1. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 2. What is Pirlindole used for? [synapse.patsnap.com]

- 3. Pirlindole - Wikipedia [en.wikipedia.org]

- 4. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (S)-Pirlindole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pirlindole is the (S)-enantiomer of the tetracyclic antidepressant pirlindole. Its primary mechanism of action is the selective and reversible inhibition of monoamine oxidase A (MAO-A), leading to increased synaptic concentrations of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2][3] Additionally, pirlindole exhibits secondary activity as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][4] This document provides a comprehensive overview of the pharmacological properties of (S)-pirlindole, including its biochemical activity, pharmacokinetic profile, and the methodologies used for its evaluation. The information presented is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

(S)-Pirlindole's primary therapeutic effect is attributed to its potent and reversible inhibition of MAO-A.[1][5] This enzyme is responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron. By inhibiting MAO-A, (S)-pirlindole increases the availability of serotonin, norepinephrine, and to a lesser extent, dopamine in the synaptic cleft, thereby enhancing neurotransmission.[1][2][3] The reversibility of this inhibition is a key feature that distinguishes it from older, irreversible MAOIs, contributing to a more favorable safety profile, particularly concerning dietary tyramine interactions.[3]

Beyond its effects on MAO-A, pirlindole also functions as a serotonin-norepinephrine reuptake inhibitor, further contributing to the elevation of these neurotransmitters in the synapse.[3][4]

Signaling Pathway of MAO-A Inhibition

The inhibition of MAO-A by (S)-Pirlindole leads to a cascade of downstream signaling events, primarily initiated by the increased availability of monoamine neurotransmitters.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for pirlindole and its enantiomers. It is important to note that much of the detailed research has been conducted on the racemic mixture.

Table 1: In Vitro and Ex Vivo MAO-A Inhibitory Activity

| Compound | In Vitro IC50 (µM)[5][6] | Ex Vivo ID50 (mg/kg, i.p. in rats)[5][6] |

| (S)-(+)-Pirlindole | 0.18 | 18.7 |

| (R)-(-)-Pirlindole | 0.43 | 37.8 |

| (±)-Pirlindole (Racemate) | 0.24 | 24.4 |

IC50: Half-maximal inhibitory concentration. ID50: Dose required to inhibit 50% of the enzyme activity in vivo.

Table 2: Pharmacokinetic Parameters of Racemic Pirlindole in Animals

| Species | Route | Tmax (hours)[4] | Elimination Phases (hours)[4] | Bioavailability[4][7][8] |

| Rat | Oral | 2.5 - 6 | 7.5 and 34-70 | 20-30% |

| Dog | Oral | 0.8 - 2 | 1.3, 10.8, and 185 | 20-30% |

Tmax: Time to reach maximum plasma concentration.Note: There are conflicting reports on bioavailability, with some sources stating up to 90%.[2]

Table 3: Activity of Dehydro-pirlindole Metabolite

| Compound | Target | Activity |

| Dehydro-pirlindole | MAO-A | Potent Inhibitor (IC50 range 0.005 - 0.3 µM)[9][10] |

| Dehydro-pirlindole | GABA-A Receptor | Selective Blocker (EC50 = 12 µM)[9][10] |

Experimental Protocols

Detailed experimental protocols for the characterization of (S)-Pirlindole are crucial for the replication and extension of research findings. Below are generalized methodologies for key assays.

In Vitro MAO-A Inhibition Assay

This assay determines the inhibitory potency of a compound against MAO-A.

Objective: To calculate the IC50 value of (S)-Pirlindole for MAO-A.

General Procedure:

-

Enzyme Source: Mitochondria isolated from rat brain tissue or human recombinant MAO-A.

-

Substrate: A suitable substrate for MAO-A, such as kynuramine or a radiolabeled substrate like [14C]-serotonin.

-

Incubation: The enzyme source is pre-incubated with varying concentrations of (S)-Pirlindole Hydrobromide.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Reaction Termination: The reaction is stopped after a defined period.

-

Detection: The product of the enzymatic reaction is quantified. For kynuramine, this can be done spectrophotometrically. For radiolabeled substrates, scintillation counting is used.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by non-linear regression analysis.

References

- 1. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase-A and on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pirlindole - Wikipedia [en.wikipedia.org]

- 4. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 6. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]

- 9. Pirlindole [medbox.iiab.me]

- 10. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to (S)-Pirlindole Hydrobromide: A Reversible Inhibitor of MAO-A (RIMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pirlindole, a tetracyclic antidepressant, is a potent and selective reversible inhibitor of monoamine oxidase A (RIMA). This technical guide provides a comprehensive overview of its core pharmacological properties, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols. (S)-Pirlindole's primary mode of action is the reversible inhibition of MAO-A, leading to an increase in the synaptic availability of key neurotransmitters such as serotonin and norepinephrine.[1][2][3][4] This is complemented by a secondary activity as a serotonin-norepinephrine reuptake inhibitor.[1][3][5] Notably, its reversible nature significantly reduces the risk of the "cheese effect," a hypertensive crisis associated with irreversible MAOIs.[2] This document serves as a technical resource for researchers and drug development professionals, consolidating key data and methodologies to facilitate further investigation and application of (S)-Pirlindole.

Mechanism of Action

(S)-Pirlindole's principal mechanism of action is its selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][2][3][4] MAO-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and to a lesser extent, dopamine.[2] By reversibly binding to and inhibiting MAO-A, (S)-Pirlindole prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft and enhanced neurotransmission.[2] This targeted action is believed to be the primary driver of its antidepressant effects.

Unlike irreversible MAOIs, which form a covalent bond with the enzyme, the interaction of (S)-Pirlindole with MAO-A is temporary.[2] This reversibility allows for a more rapid recovery of enzyme function, which is a key safety feature, particularly in minimizing the risk of hypertensive crises when tyramine-rich foods are consumed.[2]

In addition to its primary RIMA activity, Pirlindole also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), further contributing to the elevation of these neurotransmitters in the synapse.[1][3][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro inhibitory and binding affinities of (S)-Pirlindole and its related compounds.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | Target | Parameter | Value (µM) | Source |

| (S)-(+)-Pirlindole | MAO-A | IC50 | 0.18 | [Bruhwyler et al., 1998] |

| (+/-)-Pirlindole | MAO-A | IC50 | 0.24 | [Bruhwyler et al., 1998] |

| R-(-)-Pirlindole | MAO-A | IC50 | 0.43 | [Bruhwyler et al., 1998] |

| Pirlindole | Rat Brain MAO-A | IC50 | 0.250 | [Cayman Chemical] |

| Pirlindole | Rat Heart MAO-A | IC50 | 0.0342 | [Cayman Chemical] |

| Pirlindole | Rat Brain MAO-B | Ki | 52.1 | [Cayman Chemical] |

| Pirlindole | Rat Heart MAO-B | Ki | 59.9 | [Cayman Chemical] |

Table 2: Neurotransmitter Transporter and Receptor Binding Profile (Data currently unavailable in quantitative format)

| Target | Parameter | Value | Source |

| Serotonin Transporter (SERT) | IC50/Ki | Inhibitory effect noted, specific value not available | [1][3] |

| Norepinephrine Transporter (NET) | IC50/Ki | Inhibitory effect noted, specific value not available | [1][3] |

| Dopaminergic & Cholinergic Systems | Binding Affinity | No significant effect reported | [1] |

| GABAA Receptor | Binding Affinity | Inactive as a GABA antagonist | [6] |

Experimental Protocols

Synthesis of (S)-Pirlindole Hydrobromide

A detailed method for the synthesis of (S)-Pirlindole is outlined in patent literature. The following is a summary of a key step in the process for the preparation of (S)-Pirlindole hydrochloride.

Reaction Step: Preparation of (S)-8-methyl-3-((S)-1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole

-

Reactants:

-

(S)-6-methyl-N-((S)-1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (VI)

-

Ethylene glycol ditosylate

-

Sodium hydride (NaH, 60% suspension in mineral oil)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMI)

-

Methanol (MeOH)

-

-

Procedure:

-

In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, load ethylene glycol ditosylate (73 g, 197 mmol) and DMI (240 mL).

-

Carefully add NaH (60% suspension in mineral oil, 15.8 g, 394 mmol) to the clear solution.

-

To the resulting suspension, add a solution of (S)-6-methyl-N-((S)-1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine (VI) (30 g, 98.5 mmol) in DMI (60 mL) dropwise at 60 °C.

-

Stir the mixture for 1 hour at 60 °C.

-

Cool the mixture to room temperature.

-

Slowly add MeOH with ice-water cooling, which will cause a white precipitate to form.

-

Stir the resulting suspension and then filter.

-

-

Note: This is a representative step. The complete synthesis involves further steps, including deprotection and salt formation, as detailed in the patent literature.

In Vitro MAO-A Inhibition Assay (General Protocol)

-

Materials:

-

Rat brain mitochondria (as a source of MAO-A)

-

Kynuramine dihydrobromide (substrate)

-

This compound (test inhibitor)

-

Clorgyline (positive control for MAO-A inhibition)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well microplate

-

Microplate reader (fluorometer or spectrophotometer)

-

-

Procedure:

-

Enzyme Preparation: Prepare a suspension of rat brain mitochondria in potassium phosphate buffer. The protein concentration should be optimized to ensure a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add the assay buffer.

-

Add the desired concentration of (S)-Pirlindole or the positive control (clorgyline). Include a vehicle control (solvent only).

-

Pre-incubate the enzyme preparation with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the reaction by adding a pre-warmed solution of kynuramine. The final concentration of kynuramine should be close to its Km for MAO-A.

-

-

Detection: The deamination of kynuramine by MAO-A produces an unstable aldehyde which cyclizes to form 4-hydroxyquinoline. The formation of 4-hydroxyquinoline can be monitored by measuring the increase in fluorescence (excitation ~310 nm, emission ~400 nm) or absorbance over time.

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the progress curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) for a competitive inhibitor can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

-

-

Visualizations

Signaling Pathway of MAO-A Inhibition

Caption: Mechanism of MAO-A inhibition by (S)-Pirlindole.

Experimental Workflow for MAO-A Inhibition Assay

Caption: Workflow for determining MAO-A inhibition by (S)-Pirlindole.

Logical Relationship of Reversible Inhibition

Caption: Competitive reversible inhibition of MAO-A by (S)-Pirlindole.

Conclusion

This compound is a well-characterized RIMA with demonstrated selectivity for MAO-A. Its dual mechanism of MAO-A inhibition and serotonin-norepinephrine reuptake inhibition, combined with a favorable safety profile due to its reversible nature, makes it a compound of significant interest for the treatment of depression and potentially other neurological disorders. This technical guide provides a foundational resource of its pharmacological properties and associated experimental methodologies to support ongoing and future research in the scientific community. Further quantitative characterization of its binding affinities at various neurotransmitter transporters and receptors would provide a more complete understanding of its pharmacological profile.

References

- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is Pirlindole used for? [synapse.patsnap.com]

- 5. Pirlindole - Wikipedia [en.wikipedia.org]

- 6. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of (S)-Pirlindole Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pirlindole Hydrobromide, a selective and reversible inhibitor of monoamine oxidase A (MAO-A), has demonstrated significant neuroprotective properties that are independent of its primary enzymatic inhibition. This technical guide synthesizes the current understanding of Pirlindole's neuroprotective effects, focusing on its ability to mitigate oxidative and nitrosative stress. Detailed experimental protocols from key in vitro studies are provided, and quantitative data on its protective efficacy are presented in a structured format. Furthermore, this guide illustrates the proposed mechanisms of action and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Pirlindole is a tetracyclic antidepressant that primarily acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters like serotonin and norepinephrine.[1][2][3] This mechanism contributes to its antidepressant effects.[1][2] However, emerging research has highlighted a distinct and equally important characteristic of Pirlindole: its capacity to protect neuronal cells from various insults, suggesting its potential in the therapeutic intervention of neurodegenerative disorders.[1][4]

This guide focuses on the neuroprotective properties of Pirlindole that are not linked to its MAO-A inhibitory action.[5] Specifically, it delves into its efficacy in combating neuronal damage induced by oxidative and nitrosative stress, likely through mechanisms involving free radical scavenging and preservation of mitochondrial function.[4][5]

Neuroprotection Against Oxidative Stress

In vitro studies have demonstrated Pirlindole's ability to protect primary neuronal cells from iron-induced oxidative stress. The protective effects have been quantified, and the experimental methodologies provide a framework for further investigation.

Quantitative Data: Protection Against Iron-Induced Toxicity

The following table summarizes the effective concentrations (EC₅₀) of Pirlindole in protecting primary rat hippocampal and cortical neurons from toxicity induced by 2 µM FeSO₄.

| Cell Type | Compound | EC₅₀ (µM) |

| Hippocampal Neurons | This compound | 6 |

| Cortical Neurons | This compound | 5 |

Data sourced from a study on rat cultured neuronal cells.[5]

Experimental Protocol: Iron-Induced Oxidative Stress Model

This protocol outlines the methodology used to assess the neuroprotective effects of Pirlindole against iron-induced oxidative stress in primary neuronal cultures.

-

Cell Culture:

-

Primary hippocampal and cortical neurons are prepared from rat embryos.

-

Cells are seeded in appropriate culture plates and maintained in a suitable neurobasal medium supplemented with necessary growth factors.

-

-

Induction of Oxidative Stress:

-

After a specified period in culture to allow for neuronal maturation, the cells are exposed to 2 µM ferrous sulfate (FeSO₄) to induce oxidative stress.

-

-

Treatment:

-

This compound is co-incubated with the neuronal cultures at various concentrations at the time of FeSO₄ exposure.

-

-

Assessment of Neuroprotection (16-hour incubation):

-

Cell Viability: Lactate dehydrogenase (LDH) release into the culture medium is measured to quantify cell death. A decrease in LDH release in Pirlindole-treated cells compared to control (FeSO₄ alone) indicates neuroprotection.

-

Mitochondrial Function: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess mitochondrial viability. An increase in the formation of formazan in Pirlindole-treated cells indicates preserved mitochondrial function.

-

-

Assessment of Antioxidant Effects:

-

Intracellular Peroxide Production (1-hour incubation): Dichlorofluorescin (DCF) fluorescence is used to measure the levels of intracellular reactive oxygen species (ROS). A reduction in DCF fluorescence indicates a decrease in peroxide production.

-

Lipid Peroxidation (6-hour incubation): The Thiobarbituric Acid Reactive Substances (TBARS) assay is employed to quantify lipid peroxidation. A decrease in TBARS levels signifies a reduction in oxidative damage to lipids.

-

Experimental Workflow: Oxidative Stress

References

- 1. What is Pirlindole used for? [synapse.patsnap.com]

- 2. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Pirlindole? [synapse.patsnap.com]

- 5. Pirlindole and dehydropirlindole protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Pirlindole Hydrobromide: A Technical Examination of its Putative Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

(S)-Pirlindole, the S-enantiomer of the tetracyclic antidepressant pirlindole, is primarily recognized for its potent and reversible inhibition of monoamine oxidase A (MAO-A). While the anti-inflammatory properties of the broader class of indole-containing compounds are an area of active investigation, specific data detailing the anti-inflammatory effects of (S)-Pirlindole Hydrobromide remain limited in publicly available scientific literature. This technical guide synthesizes the current, albeit sparse, understanding of (S)-Pirlindole's biological activity, outlines standard experimental protocols for evaluating anti-inflammatory potential, and describes key inflammatory signaling pathways that represent potential targets for this molecule. A significant gap in the literature exists regarding the direct anti-inflammatory mechanisms and quantitative efficacy of this compound, presenting a clear opportunity for future research.

Introduction

Pirlindole, a tetracyclic antidepressant, has been shown to possess neuroprotective and potential immunomodulatory properties. It is understood that the racemic mixture of pirlindole can modulate the balance of pro- and anti-inflammatory cytokines, which are key mediators of the inflammatory response. The focus of this guide is the specific S-enantiomer, this compound. Enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Therefore, understanding the specific properties of the (S)-enantiomer is crucial for targeted drug development.

While direct evidence for the anti-inflammatory activity of this compound is not extensively documented, its structural relationship to other indole derivatives with known anti-inflammatory effects suggests a potential for such activity. This document aims to provide a framework for researchers and drug development professionals to explore this potential by summarizing the known data, presenting relevant experimental methodologies, and illustrating the key signaling pathways involved in inflammation.

Quantitative Data

The most specific quantitative data available for (S)-Pirlindole pertains to its primary pharmacological target, monoamine oxidase A (MAO-A). A comparative study of racemic pirlindole and its enantiomers has provided insightful data on their differential inhibitory activities.

Table 1: In Vitro and Ex Vivo Inhibition of Monoamine Oxidase A (MAO-A) by Pirlindole and its Enantiomers

| Compound | In Vitro MAO-A IC50 (µM) | Ex Vivo MAO-A ID50 (mg/kg i.p.) |

| (+/-)-Pirlindole (racemic) | 0.24 | 24.4 |

| R-(-)-Pirlindole | 0.43 | 37.8 |

| S-(+)-Pirlindole | 0.18 | 18.7 |

Data from a comparative study on rat brain MAO-A activity.

This data clearly indicates that the S-(+)-enantiomer is the more potent inhibitor of MAO-A both in vitro and ex vivo. While this is directly related to its antidepressant effects, it establishes the stereospecificity of its biological activity, a factor that could also be critical for any potential anti-inflammatory actions.

Note: At present, there is no publicly available quantitative data (e.g., IC50 values for cytokine inhibition, percentage reduction of inflammatory markers) specifically for the anti-inflammatory effects of this compound.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of therapeutic agents are often mediated through the modulation of specific intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, are key transducers of extracellular signals to intracellular responses. In the context of inflammation, MAPKs are activated by various stimuli and in turn phosphorylate and activate downstream transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.

Experimental Protocols for Assessing Anti-Inflammatory Activity

To investigate the potential anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments would be necessary. Below are detailed methodologies for key assays.

In Vitro Anti-Inflammatory Assays

4.1.1. Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay is a standard method to screen for anti-inflammatory activity.

-

Cell Line: RAW 264.7 (murine macrophages) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle control (no LPS, no compound) and a positive control (LPS, no compound) should be included.

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Assess cell viability using an MTT or similar assay to rule out cytotoxicity as the cause of reduced cytokine levels.

-

4.1.2. NF-κB Translocation Assay

This assay determines if a compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus.

-

Methodology:

-

Culture cells (e.g., HeLa or HEK293 cells) on glass coverslips.

-

Pre-treat with this compound.

-

Stimulate with a pro-inflammatory agent (e.g., TNF-α).

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of NF-κB p65 using fluorescence microscopy. A reduction in nuclear fluorescence compared to the stimulated control would indicate inhibition.

-

4.1.3. MAPK Phosphorylation Assay

This assay assesses the effect of a compound on the activation of MAPK pathways.

-

Methodology:

-

Culture immune cells and pre-treat with this compound.

-

Stimulate with an appropriate agonist (e.g., LPS).

-

Lyse the cells at various time points.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK.

-

Use antibodies against the total forms of these proteins as loading controls.

-

Detect the antibody binding using a chemiluminescent substrate. A decrease in the phosphorylated protein signal would indicate inhibition of the pathway.

-

Conclusion and Future Directions

While this compound is a potent inhibitor of MAO-A, its anti-inflammatory properties are currently not well-defined in the scientific literature. The structural similarity to other immunomodulatory indole compounds provides a strong rationale for investigating its potential in this area.

Future research should focus on:

-

Systematic in vitro screening: Utilizing the assays described above to quantify the effects of this compound on cytokine production and key inflammatory signaling pathways.

-

In vivo studies: Employing animal models of inflammation (e.g., carrageenan-induced paw edema, LPS-induced systemic inflammation) to assess the in vivo efficacy, dose-response relationship, and pharmacokinetic/pharmacodynamic profile of this compound as an anti-inflammatory agent.

-

Comparative studies: Directly comparing the anti-inflammatory effects of the (S)- and (R)-enantiomers to determine if there is a stereospecific component to this activity.

The elucidation of the anti-inflammatory profile of this compound could open new avenues for its therapeutic application, potentially in conditions where both depression and inflammation are co-morbid. This technical guide serves as a foundational resource for initiating such investigations.

Methodological & Application

Application Note: In Vitro Mono-Amine Oxidase-A (MAO-A) Inhibition Assay for (S)-Pirlindole Hydrobromide

For Research Use Only.

Abstract

This application note provides a detailed protocol for determining the in vitro inhibitory activity of (S)-Pirlindole Hydrobromide on Mono-Amine Oxidase-A (MAO-A). Pirlindole is a selective and reversible inhibitor of MAO-A, an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2] This document outlines a fluorescence-based assay using kynuramine as a substrate, suitable for researchers, scientists, and professionals in drug development. The protocol details the necessary reagents, instrumentation, and step-by-step procedures for conducting the assay and calculating the half-maximal inhibitory concentration (IC50) value.

Introduction

Monoamine oxidase A (MAO-A) is a key enzyme responsible for the degradation of neurotransmitters such as serotonin and norepinephrine in the central nervous system. Inhibition of MAO-A can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for treating depression. Pirlindole is a tetracyclic antidepressant that functions as a selective and reversible inhibitor of MAO-A (RIMA).[1][2] The (S)-enantiomer of pirlindole has been shown to be a potent inhibitor of this enzyme. This application note describes a robust in vitro assay to quantify the inhibitory effect of this compound on MAO-A activity. The assay is based on the oxidative deamination of the non-fluorescent substrate kynuramine by MAO-A, which results in the formation of the fluorescent product 4-hydroxyquinoline. The fluorescence intensity is directly proportional to the enzyme activity, allowing for the determination of inhibitory potency.

Data Presentation

The inhibitory activity of this compound against MAO-A is summarized in the table below. The data is derived from in vitro studies determining the concentration of the compound required to inhibit 50% of the MAO-A enzyme activity (IC50).

| Compound | Target | In Vitro IC50 (µM) |

| (S)-(+)-Pirlindole | MAO-A | 0.18 |

| R-(-)-Pirlindole | MAO-A | 0.43 |

| (+/-)-Pirlindole (racemic) | MAO-A | 0.24 |

Table 1: In vitro inhibitory concentration (IC50) of Pirlindole and its enantiomers on MAO-A. Data from Bruhwyler J, et al. (1998).[3]

Experimental Protocol

This protocol is adapted from established fluorometric methods for measuring MAO-A activity.

Materials and Reagents

-

This compound

-

Recombinant human MAO-A enzyme

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Clorgyline (positive control inhibitor)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~380-405 nm)

-

Incubator capable of maintaining 37°C

Assay Procedure

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in potassium phosphate buffer to obtain a range of desired concentrations for testing.

-

Prepare a stock solution of the positive control, clorgyline, in DMSO and serially dilute in buffer.

-

Prepare a stock solution of the substrate, kynuramine dihydrobromide, in the assay buffer (e.g., 1 mM). The final concentration in the assay will be significantly lower.

-

Dilute the recombinant human MAO-A enzyme in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.

-

-

Assay Plate Setup:

-

In a 96-well black microplate, add the following to the appropriate wells:

-

Blank wells: 190 µL of assay buffer.

-

Control wells (no inhibitor): 170 µL of assay buffer + 20 µL of MAO-A enzyme solution.

-

Test compound wells: 150 µL of assay buffer + 20 µL of MAO-A enzyme solution + 20 µL of the respective this compound dilution.

-

Positive control wells: 150 µL of assay buffer + 20 µL of MAO-A enzyme solution + 20 µL of the respective clorgyline dilution.

-

-

-

Pre-incubation:

-

Mix the contents of the wells gently by tapping the plate.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Enzymatic Reaction:

-

To all wells except the blank, add 10 µL of the kynuramine solution to initiate the reaction. The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.

-

-

Termination of Reaction and Fluorescence Measurement:

-

The reaction can be stopped by adding a stopping solution (e.g., 50 µL of 2 N NaOH).

-

Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 320 nm and an emission wavelength between 380 nm and 405 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

-

Mandatory Visualizations

Figure 1. Workflow for the in vitro MAO-A inhibition assay.

Figure 2. MAO-A enzymatic reaction and inhibition.

References

- 1. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Pirlindole used for? [synapse.patsnap.com]

- 3. Comparative study of pirlindole, a selective RIMA, and its two enantiomers using biochemical and behavioural techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: MAO-Glo™ Assay for (S)-Pirlindole Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of the MAO-Glo™ Assay to determine the inhibitory activity of (S)-Pirlindole Hydrobromide on Monoamine Oxidase A (MAO-A).

Introduction

This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial in the metabolism of neurotransmitters like serotonin and norepinephrine.[1][2][3][4] The MAO-Glo™ Assay is a luminescent, homogeneous assay for the rapid and sensitive measurement of monoamine oxidase activity.[5][6][7][8] This application note describes the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against MAO-A using the MAO-Glo™ Assay.

The MAO-Glo™ Assay utilizes a luminogenic MAO substrate that is converted by MAO into a luciferin derivative.[5][6][7] A Luciferin Detection Reagent is then added to stop the MAO reaction and convert the luciferin derivative into luciferin, which generates a luminescent signal proportional to MAO activity.[5][6][7]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of Pirlindole. It is important to note that these values were determined in various in vitro systems and may differ from results obtained with the MAO-Glo™ Assay.

| Compound | Target | Tissue Source | IC50 | Ki | Reference |

| Pirlindole | MAO-A | Rat Brain | 250 nM | - | [1] |

| Pirlindole | MAO-A | Rat Heart | 34.2 nM | - | [1] |

| Pirlindole | MAO-A | Rat Brain | 0.3 µM | - | [9] |

| Pirlindole | MAO-A | Human Placenta | 0.005 µM | - | [9] |

| Pirlindole | MAO-B | Rat Brain | - | 52,100 nM | [1] |

| Pirlindole | MAO-B | Rat Heart | - | 59,900 nM | [1] |

Experimental Protocols

Materials and Reagents

-

MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or V1402)

-

MAO Substrate

-

MAO Reaction Buffer

-

Luciferin Detection Reagent

-

Reconstitution Buffer

-

-

Recombinant Human MAO-A (user-supplied)

-

This compound (user-supplied)

-

White, opaque 96-well plates

-

Luminometer

-

Standard laboratory equipment (pipettes, tubes, etc.)

-

DMSO (for compound dilution)

Assay Principle Workflow

Caption: Workflow for the MAO-Glo™ Assay with this compound.

Detailed Protocol for IC50 Determination

-

Reagent Preparation:

-

Prepare the MAO-Glo™ reagents according to the manufacturer's technical bulletin.[7] Store all components at -30°C to -10°C, protected from light.[7]

-

Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Create a serial dilution series of this compound in DMSO. For an expected IC50 in the nanomolar range, a 10-point, 3-fold serial dilution starting from 100 µM might be appropriate.

-

Dilute the recombinant human MAO-A enzyme to the desired concentration in MAO Reaction Buffer. The optimal enzyme concentration should be determined empirically but should provide a robust luminescent signal.

-

-

Assay Procedure (96-well plate format):

-

Compound Addition: Add 5 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells of a white, opaque 96-well plate.

-

No Inhibitor Control: Include wells with 5 µL of MAO Reaction Buffer instead of an inhibitor.

-

No Enzyme Control: Include wells with MAO Reaction Buffer to determine background luminescence.

-

Enzyme Addition: Add 20 µL of the diluted MAO-A enzyme to all wells except the "No Enzyme Control" wells. Add 20 µL of MAO Reaction Buffer to the "No Enzyme Control" wells.

-

Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add 25 µL of the prepared MAO Substrate to all wells to initiate the reaction.

-

MAO Reaction Incubation: Mix the plate gently and incubate for 1 hour at room temperature.[7]

-

Signal Generation: Add 50 µL of the reconstituted Luciferin Detection Reagent to all wells.[7] This will stop the MAO reaction and initiate the luminescent signal.

-

Signal Stabilization: Mix the plate gently and incubate for 20 minutes at room temperature to stabilize the luminescent signal.[7]

-

Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from "No Enzyme Control" wells) from all other readings.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control wells (0% inhibition) and the no enzyme control (100% inhibition).

-

Plot the percent inhibition versus the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Signaling Pathway Diagram

References

- 1. caymanchem.com [caymanchem.com]

- 2. Pirlindole hydrochloride | 16154-78-2 | Benchchem [benchchem.com]

- 3. Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MAO-Glo™ Assay Protocol [promega.sg]

- 6. MAO-Glo™ Assay Protocol [worldwide.promega.com]

- 7. promega.com [promega.com]

- 8. MAO-Glo™ Assay Systems [promega.com]

- 9. The influence of the antidepressant pirlindole and its dehydro-derivative on the activity of monoamine oxidase A and GABAA receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Administration of (S)-Pirlindole Hydrobromide in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of (S)-Pirlindole Hydrobromide in rodent models, summarizing its mechanism of action, pharmacokinetic properties, and relevant experimental protocols. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the antidepressant and neuroprotective effects of this compound.

Introduction

This compound is a tetracyclic compound that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] This mechanism leads to an increase in the synaptic levels of key neurotransmitters such as serotonin and norepinephrine, which are implicated in the pathophysiology of depression.[1][3] Additionally, pirlindole has been shown to inhibit the reuptake of serotonin and noradrenaline, further contributing to its antidepressant effects.[1] Preclinical studies in rodent models are crucial for elucidating the therapeutic potential and underlying mechanisms of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the reversible inhibition of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters.[1][3] By inhibiting MAO-A, pirlindole increases the bioavailability of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby enhancing neurotransmission.[1][3] Unlike irreversible MAO inhibitors, the reversible nature of pirlindole's action offers a potentially better safety profile.[3]

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies on pirlindole.

Table 1: Pharmacokinetic Parameters of Pirlindole in Rats (Oral Administration)

| Parameter | Value | Species | Reference |

| Tmax (Time to maximum plasma concentration) | 2.5 - 6 hours | Rat | [1] |

| Elimination Half-life (Phase 1) | 7.5 hours | Rat | [1] |

| Elimination Half-life (Phase 2) | 34 - 70 hours | Rat | [1] |

| Absolute Bioavailability | 20 - 30% | Rat | [1] |

Table 2: In Vitro Neuroprotective and MAO-A Inhibitory Activity of Pirlindole

| Parameter | Concentration | Cell Type | Condition | Reference |

| EC50 (Neuroprotection) | 5 µM | Rat Cortical Neurons | Fe²⁺-induced toxicity | [1] |

| EC50 (Neuroprotection) | 6 µM | Rat Hippocampal Cells | Fe²⁺-induced toxicity | [1] |

| IC50 (MAO-A Inhibition) | 2 µM | - | - | [1] |

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for in vivo studies of this compound in rodent models.

Caption: General experimental workflow for rodent studies.

Protocol for Oral Administration (Gavage) in Rats

This protocol is based on general guidelines for oral gavage in rodents.

Materials:

-

This compound

-

Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

-

Gavage needles (16-18 gauge for adult rats)

-

Syringes (1-3 mL)

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Dissolve or suspend the compound in the chosen vehicle to achieve the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL).

-

Ensure the solution is homogenous before each administration.

-

-

Animal Handling and Restraint:

-

Gently handle the rat to minimize stress.

-

Restrain the animal firmly but gently, ensuring its body is straight to facilitate the passage of the gavage needle.

-

-

Gavage Procedure:

-

Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib) to ensure it reaches the stomach.

-

Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

-

Advance the needle smoothly and without force. If resistance is met, withdraw and re-insert.

-

Once the needle is in the stomach, slowly administer the dosing solution.

-

Carefully withdraw the needle.

-

-

Post-Administration Monitoring:

-

Observe the animal for any signs of distress, such as labored breathing or leakage of the solution from the mouth or nose.

-

Return the animal to its home cage.

-

Chronic Administration: For chronic studies, a daily oral administration of 10 mg/kg of pirlindole for 20 days has been reported to induce changes in adrenergic and 5-HT2 receptors in the rat brain.

Protocol for Forced Swim Test (FST) in Mice

The Forced Swim Test is a commonly used behavioral assay to screen for antidepressant-like activity.

Materials:

-

Cylindrical container (e.g., 25 cm high, 10 cm in diameter)

-

Water (23-25°C)

-

Timer

-

Towels

Procedure:

-

Apparatus Setup:

-

Fill the cylinder with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

-

Maintain the water temperature at 23-25°C.

-

-

Pre-test Session (Day 1):

-

Gently place the mouse into the cylinder for a 15-minute period.

-

After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

-

-

Test Session (Day 2):

-

24 hours after the pre-test, administer this compound or vehicle (typically 30-60 minutes before the test).

-

Place the mouse back into the cylinder for a 6-minute test session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.

-

-

Data Analysis:

-

Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Protocol for Tail Suspension Test (TST) in Mice

The Tail Suspension Test is another widely used behavioral despair model for assessing antidepressant efficacy.

Materials:

-

Suspension box or a horizontal bar

-

Adhesive tape

-

Timer

Procedure:

-

Apparatus Setup:

-

The suspension apparatus should be high enough to prevent the mouse from reaching any surfaces.

-

-

Animal Preparation:

-

Administer this compound or vehicle (typically 30-60 minutes before the test).

-

Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

-

Suspension:

-

Suspend the mouse by its tail from the horizontal bar using the tape.

-

The total duration of the test is typically 6 minutes.

-

-

Scoring:

-

Record the total duration of immobility during the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

-

Data Analysis:

-

Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant reduction in immobility is indicative of an antidepressant-like effect.

-

Concluding Remarks

The protocols and data presented in these application notes provide a foundation for conducting in vivo studies with this compound in rodent models. Researchers should optimize these protocols based on their specific experimental objectives and animal strains. Further investigation into the dose-response relationship in behavioral models and the detailed downstream signaling pathways will provide a more complete understanding of the therapeutic potential of this compound.

References

- 1. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 2. In vivo effects of the simultaneous blockade of serotonin and norepinephrine transporters on serotonergic function. Microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent [frontiersin.org]

Application Notes and Protocols: Forced Swim Test Using (S)-Pirlindole Hydrobromide in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction